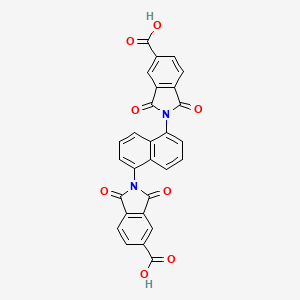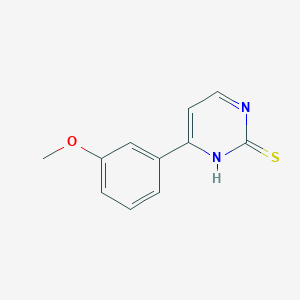![molecular formula C22H26N2O B6106601 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, L.L.C. and has since been the focus of numerous scientific studies. In
科学研究应用
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
作用机制
The mechanism of action of 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, this compound can alter gene expression patterns in cancer cells, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have effects on normal cells. It has been shown to induce differentiation in various cell types, including neuronal and hematopoietic cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol in lab experiments is its specificity for HDAC enzymes. This can be useful in studying the role of HDACs in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to better understand its effects on normal cells and its potential toxicity. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
合成方法
The synthesis of 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzyl alcohol with 3-anilinopiperidine. The resulting intermediate is then reacted with 4-iodobenzaldehyde to form the final product. The synthesis of this compound has been well-documented in the literature and has been optimized for large-scale production.
属性
IUPAC Name |
4-[4-[(3-anilinopiperidin-1-yl)methyl]phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-16-5-4-7-19-11-13-20(14-12-19)17-24-15-6-10-22(18-24)23-21-8-2-1-3-9-21/h1-3,8-9,11-14,22-23,25H,5-6,10,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGIUUGZZBSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#CCCO)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)
![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)

![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)
![8,9-bis(4-chlorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6106613.png)

![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)